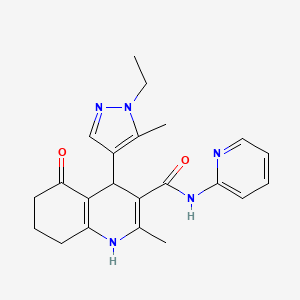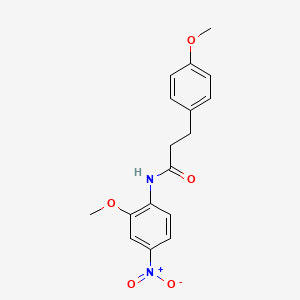
4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pralsetinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the quinoline core, and the final coupling to form the carboxamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Pralsetinib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Pralsetinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Pralsetinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study RET kinase inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating cellular processes and its potential as a therapeutic agent in various cancers.
Medicine: Clinically used in the treatment of RET-altered cancers, with ongoing research into its efficacy and safety in other cancer types.
Industry: Employed in the development of new RET inhibitors and related compounds for therapeutic use.
Mechanism of Action
Pralsetinib exerts its effects by selectively inhibiting the RET kinase, which is involved in cellular signaling pathways that promote cell growth and survival. By blocking RET activity, Pralsetinib disrupts these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The molecular targets include various RET mutations and fusions commonly found in cancers .
Comparison with Similar Compounds
Similar Compounds
Selpercatinib (LOXO-292): Another selective RET inhibitor used in the treatment of RET-altered cancers.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases.
Vandetanib: A kinase inhibitor that targets RET, EGFR, and VEGFR.
Uniqueness
Pralsetinib is unique in its high selectivity for RET kinase, which reduces off-target effects and improves its safety profile compared to other multi-kinase inhibitors. Its efficacy in treating RET-altered cancers has been demonstrated in clinical trials, making it a valuable addition to the arsenal of targeted cancer therapies .
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c1-4-27-14(3)15(12-24-27)20-19(22(29)26-18-10-5-6-11-23-18)13(2)25-16-8-7-9-17(28)21(16)20/h5-6,10-12,20,25H,4,7-9H2,1-3H3,(H,23,26,29) |
InChI Key |
YDSCQVAMPBKDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10895054.png)
![4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895059.png)

![6-(3-Methoxyphenyl)-3-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10895065.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone](/img/structure/B10895068.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10895080.png)
![4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10895099.png)
![N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10895102.png)
![N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)


![N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10895130.png)
